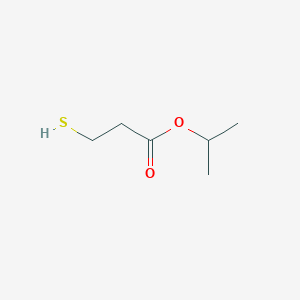

3-Mercaptopropionic Acid Isopropyl Ester

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propan-2-yl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(2)8-6(7)3-4-9/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVDFJPXADVZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616403 | |

| Record name | Propan-2-yl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-64-4 | |

| Record name | 1-Methylethyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptopropionic Acid Isopropyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Esterification Reactions

Direct esterification is a fundamental and widely practiced method for synthesizing 3-Mercaptopropionic Acid Isopropyl Ester. This process involves the reaction of 3-mercaptopropionic acid with isopropanol (B130326). The reaction is typically facilitated by an acid catalyst, and the water produced as a byproduct is continuously removed to shift the equilibrium towards the formation of the ester. nih.gov

While specific studies detailing the direct esterification to form the isopropyl ester are not extensively available in the provided search results, the principles of this reaction are well-established in organic chemistry. The reaction of an alcohol, such as isopropanol, with a carboxylic acid like 3-mercaptopropionic acid, is a standard esterification process. google.com To drive the reaction to completion, methods like azeotropic distillation with a solvent such as toluene (B28343) or cyclohexane (B81311) can be employed to remove water. google.com Alternatively, the reaction can be promoted by removing water through distillation under reduced pressure without a solvent. google.com

In related esterification processes, such as the synthesis of trimethylolpropane-tris(3-mercaptopropionate), p-toluenesulfonic acid (p-TSA) has been used as an effective acid catalyst. nih.gov The concentration of the acid catalyst is a crucial parameter that can influence the purity of the desired product and the formation of side-products. nih.gov For instance, in the synthesis of other mercaptoesters, an excess of 3-mercaptopropionic acid relative to the alcohol is often preferred to drive the reaction, sometimes even without a catalyst. google.com

Chemical Reactivity and Reaction Mechanisms of 3 Mercaptopropionic Acid Isopropyl Ester

Thiol-Mediated Reactions

The nucleophilic nature and the reactivity of the sulfur-hydrogen bond in 3-mercaptopropionic acid isopropyl ester allow it to engage in numerous thiol-mediated reactions. These reactions are fundamental in organic synthesis and materials science for creating new sulfur-containing compounds.

Formation of Quinonyl Alkyl/Aryl Thioethers

The addition of thiols to quinones is a significant reaction for forming thioether linkages. For partially substituted p-quinones, this reaction typically proceeds via a Michael-type conjugate addition. wikipedia.org The thiol, acting as a nucleophile, attacks one of the electrophilic β-carbons of the α,β-unsaturated carbonyl system within the quinone ring. This process is often base-catalyzed, which enhances the nucleophilicity of the thiol by converting it to the more reactive thiolate anion. The resulting product is a hydroquinone (B1673460) derivative bearing a thioether substituent, which can be subsequently oxidized back to the quinone form.

In the case of o-quinones, the reaction mechanism can be more complex. Recent studies involving thiols like cysteine and glutathione (B108866) with o-quinones suggest that the reaction does not follow a simple nucleophilic addition. Instead, evidence points towards a free radical chain mechanism. acs.orgunibo.itnih.gov This pathway is initiated by an electron transfer from the thiol to the quinone, generating a thiyl radical and a semiquinone radical. The thiyl radical then adds to the quinone ring, leading to the final thioether product with a regiochemistry that differs from typical Michael additions. acs.orgunibo.it This radical mechanism is crucial for understanding the anomalous 1,6-addition patterns observed in these reactions. nih.gov

The rate of these addition reactions is significantly influenced by the structure of the quinone and the nature of the thiol. For instance, studies on the reaction of 4-methylbenzoquinone with various thiol-containing proteins and small molecules have shown that protein thiols are rapidly modified.

Free-Radical Addition Reactions

This compound can participate in free-radical addition reactions, particularly across carbon-carbon double bonds (alkenes). This type of reaction, often initiated by light, heat, or a radical initiator, provides an anti-Markovnikov product. wikipedia.orglibretexts.org The process follows a radical chain mechanism with three main stages: initiation, propagation, and termination. wikipedia.orgresearchgate.net

Initiation: A radical initiator (e.g., a peroxide or AIBN) homolytically cleaves to form initiator radicals. libretexts.orgillinois.edu These radicals then abstract the hydrogen atom from the thiol group (R-SH) of the mercaptopropionate ester, generating a thiyl radical (RS•).

Propagation: The thiyl radical adds to the alkene at the less substituted carbon atom. This regioselectivity is due to the formation of the more stable carbon-centered radical on the more substituted carbon. wikipedia.orgresearchgate.net This new carbon radical then abstracts a hydrogen atom from another molecule of the thiol, yielding the thioether product and regenerating the thiyl radical, which continues the chain. wikipedia.org

Termination: The reaction ceases when two radicals combine.

This free-radical addition is a highly efficient method for forming carbon-sulfur bonds and is a cornerstone of polymerization and material modification processes. libretexts.orgresearchgate.net

| Stage | Description |

| Initiation | Formation of a thiyl radical (RS•) from the thiol via a radical initiator. |

| Propagation | 1. Addition of the thiyl radical to an alkene to form a carbon-centered radical. 2. Hydrogen abstraction from another thiol molecule to form the product and regenerate the thiyl radical. |

| Termination | Combination of two radical species to form a stable, non-radical product. |

This table summarizes the general mechanism of free-radical addition of thiols to alkenes.

Thiol-Ene Coupling Reactions

The thiol-ene reaction is a specific and highly efficient type of free-radical addition that has gained prominence as a "click" chemistry reaction. sci-hub.se It involves the addition of a thiol across a carbon-carbon double bond (an 'ene'). This reaction can be initiated either by radicals (using photoinitiators and UV light) or by nucleophiles (using a base catalyst). mpg.de

The radical-mediated thiol-ene reaction follows the same free-radical chain mechanism described previously (initiation, propagation, termination), resulting in the anti-Markovnikov addition of the thiol to the alkene. sci-hub.se This reaction is known for its high yields, rapid reaction rates, and insensitivity to oxygen and water, making it a robust method for polymer synthesis and surface functionalization. sci-hub.sebiolmolchem.com 3-Mercaptopropionic acid and its derivatives are frequently used in these applications. For example, they can be used to functionalize polymers bearing pendant allyl groups, creating materials with tailored properties. biolmolchem.com

The nucleophilic thiol-ene reaction, also known as a thiol-Michael addition, is typically catalyzed by a base (like a tertiary amine) which deprotonates the thiol to form a thiolate. mpg.de This potent nucleophile then attacks the β-carbon of an electron-deficient alkene (e.g., an acrylate (B77674) or maleimide), leading to the thioether product.

| Reaction Type | Initiator/Catalyst | Key Features |

| Radical Thiol-Ene | UV light, photoinitiator (e.g., DMPA) | Anti-Markovnikov regioselectivity, fast, high yield, oxygen tolerant. sci-hub.sebiolmolchem.com |

| Nucleophilic Thiol-Ene | Base (e.g., tertiary amine) | Michael-type addition, requires electron-deficient alkenes. mpg.de |

This table compares the two primary mechanisms of thiol-ene coupling reactions.

Oxidation Processes

The thiol group of this compound is susceptible to oxidation, leading to several different sulfur-containing products, most commonly disulfides.

The most common oxidation reaction for thiols is their conversion to disulfides (RS-SR). This dimerization can be effected by a wide range of oxidizing agents. researchgate.net The mechanism often involves one-electron oxidation of the thiol (or thiolate) to generate a thiyl radical (RS•). Two of these thiyl radicals then combine to form the stable disulfide bond.

The rate constant for the dimerization of the thiyl radical derived from 3-mercaptopropionic acid has been determined to be 1.8 × 10³ mol⁻¹ dm³ s⁻¹. This relatively slow rate for a radical-radical coupling step is consistent with mechanisms observed during one-electron oxidations by metal ions. This reaction is fundamental in various chemical and biological processes, including the formation of disulfide bridges that stabilize protein structures. researchgate.net

The oxidation of thiols can also be achieved electrochemically. Studies on 3-mercaptopropionic acid (3-MPA) have shown that its electrochemical oxidation involves a two-electron transfer process. The proposed mechanism is of the EC2E type.

The process is described as:

E (First Electron Transfer): The thiol undergoes an initial one-electron oxidation at the electrode surface to form a thiyl radical (RS•).

C2 (Chemical Step - Dimerization): Two thiyl radicals dimerize to form the corresponding disulfide (RS-SR).

E (Second Electron Transfer): The disulfide formed can then be further oxidized in a second electron transfer step.

Cyclic voltammetry studies of 3-MPA show two distinct oxidation peaks, corresponding to these two electron transfer events. This electrochemical behavior is crucial for applications in sensors and understanding redox processes in biological systems.

Catalysis by Metal Ions (e.g., Fe(III))

Metal ions, particularly Lewis acids like iron(III) [Fe(III)], can significantly influence the reactivity of this compound. Fe(III) can act as a catalyst by coordinating to the oxygen or sulfur atoms, thereby activating the molecule for subsequent reactions. This catalytic activity is crucial in various transformations, including hydrolysis and amidation. nih.gov

Research has demonstrated that iron(III) chloride (FeCl₃) is an effective and inexpensive catalyst for the direct amidation of esters under solvent-free conditions. nih.govresearchgate.net In these reactions, the Fe(III) center functions as a Lewis acid, activating the ester's carbonyl group and making it more susceptible to nucleophilic attack by an amine. nih.gov This process is compatible with a wide range of ester and amine substrates, producing the corresponding amides in good to excellent yields. nih.gov The reaction is generally conducted at elevated temperatures, with a catalyst loading of around 15 mol%.

Table 1: Fe(III) Chloride-Catalyzed Amidation of Various Esters

| Ester Substrate | Amine Substrate | Product Yield (%) | Reaction Time (h) |

| Ethyl Acetate | Benzyl Amine | >99 | 5 |

| Ethyl Propionate | Benzyl Amine | >99 | 5 |

| Ethyl Butyrate | Benzyl Amine | >99 | 5 |

| Isopropyl Acetate | Benzyl Amine | 93 | 12 |

| Ethyl Benzoate | Benzylamine | 47 | 12 |

| Ethyl 2-Pyridinecarboxylate | Aniline | 94 | 1.5 |

| Ethyl 2-Pyridinecarboxylate | 4-Methylaniline | 96 | 1.5 |

Data sourced from a study on solvent-free direct amidation of esters using FeCl₃ catalyst at 80 °C. nih.govresearchgate.net

Furthermore, the hydrolysis of thioesters can be catalyzed by bimetallic systems containing Fe(III). In a model system relevant to the glyoxalase II enzyme, a Fe(III)Zn(II) complex was shown to effectively catalyze thioester hydrolysis. A proposed mechanism involves the initial coordination of the thioester to the zinc center, followed by a nucleophilic attack from a terminal Fe(III)-hydroxide moiety. The Fe(III) center then helps to stabilize the resulting thiolate leaving group. This dual-metal system highlights a sophisticated pathway for metal-catalyzed ester hydrolysis. core.ac.uk

Ester Group Reactivity

The isopropyl ester group is a primary site of reactivity in the molecule, susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification. researchgate.netgoogle.com

Hydrolysis is the cleavage of the ester bond by reaction with water to form the parent 3-mercaptopropionic acid and isopropanol (B130326). This reaction can be catalyzed by either acids or bases. As noted previously, Lewis acids such as Fe(III) can catalyze this process. nih.gov Base-catalyzed hydrolysis of thioesters is also a well-established reaction pathway. nih.gov In experimental studies, abiotic hydrolysis of mercaptocarboxylic acid esters has been observed as a rapid process concurrent with biodegradation. nih.gov The rate of hydrolysis is a key factor, and in many synthetic applications where the ester form is desired, water is intentionally excluded from the reaction system to prevent this side reaction. google.com

Transesterification is the process of exchanging the isopropyl group of the ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, the synthesis of various fatty acid isopropyl esters is often achieved through transesterification. ui.ac.id In the context of related esters, solid supports functionalized with basic groups, such as guanidine, have been studied as effective catalysts for transesterification processes. google.com The reaction involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses, releasing the original isopropanol and forming a new ester.

Sulfur Transfer Reagent Capabilities

This compound can act as a sulfur transfer reagent, a molecule that donates a sulfur atom to another substrate. This capability stems from the reactivity of the thiol group.

One of the key reactions demonstrating this capability is the formation of dithiodipropionic acid esters and higher polythiodipropionic acid esters. rsc.org In this process, the mercaptopropionic acid ester reacts with elemental sulfur in the presence of a weakly basic amine catalyst, such as ammonia. rsc.org The reaction proceeds by converting the thiol group into a disulfide or polysulfide linkage. This transformation showcases the ester's ability to incorporate additional sulfur atoms, effectively acting as a synthon for building larger sulfur-containing molecules. bme.hu The addition of elemental sulfur to grape juice, which contains various thiols, has been shown to increase the concentration of polyfunctional mercaptans, further illustrating the principle of sulfur transfer from elemental sulfur to thiol-containing compounds. researchgate.net

Table 2: Reaction Conditions for Sulfur Transfer

| Reactants | Catalyst | Key Transformation | Resulting Product Class |

| Mercaptopropionic Acid Ester, Elemental Sulfur | Weakly Basic Amine (e.g., ammonia) | Thiol to Disulfide/Polysulfide | Dithiodipropionic Acid Ester / Polythiodipropionic Acid Ester |

This table summarizes the general conditions for the formation of polythio esters from mercaptopropionic acid esters as described in related literature. rsc.orgnih.gov

This reactivity is foundational for creating polymers and other materials where disulfide or polysulfide bridges are desired for cross-linking or other structural properties. The ability to control the length of the polysulfide chain by adjusting the amount of elemental sulfur adds to the synthetic utility of this reaction. rsc.orgbme.hu

Applications in Polymer Science and Engineering

Chain Transfer Agent (CTA) in Polymerization Processes

In radical polymerization, a chain transfer agent (CTA) is a substance that can react with a growing polymer radical, terminating the growth of that particular chain and initiating the growth of a new one. researchgate.net This process is crucial for regulating the characteristics of the final polymer. 3-Mercaptopropionic acid isopropyl ester functions effectively as a CTA due to the reactivity of its thiol (-SH) group. The hydrogen atom on the sulfur is readily abstracted by the propagating polymer radical (P•), which stops the chain's growth and leaves an ester-functionalized end group. The resulting thiyl radical (RS•) then initiates a new polymer chain by reacting with a monomer molecule. Thiol compounds are a prominent class of CTAs used to synthesize polymers of a desired low molecular weight. qmul.ac.uk

The general mechanism is as follows:

Chain Transfer: P• + R-SH → P-H + RS•

Re-initiation: RS• + M → R-S-M• (start of a new polymer chain)

This mechanism allows for the production of polymers with more uniform molecular weights, although the average molecular weight is typically smaller. researchgate.net

A primary application of this compound as a CTA is to control the molecular weight of polymers during free-radical polymerization. The molecular weight of the resulting polymer is inversely correlated with the concentration of the CTA added to the polymerization system. ums.edu.my By increasing the concentration of the isopropyl ester, chain transfer events become more frequent, leading to the formation of shorter polymer chains and thus a lower average molecular weight.

This control is essential for tailoring the physical and mechanical properties of the polymer, such as viscosity and processability, to meet the demands of specific applications. For instance, in the emulsion polymerization of acrylic monomers, 3-mercaptopropionate (B1240610) esters have been shown to be effective in producing polymers with both reduced molecular weights and narrower molecular weight distributions.

The relationship between CTA concentration and polymer molecular weight can be conceptually illustrated as follows:

| CTA Concentration | Frequency of Chain Transfer | Average Polymer Chain Length | Resulting Average Molecular Weight |

| Low | Low | High | High |

| Medium | Medium | Medium | Medium |

| High | High | Short | Low |

This table illustrates the conceptual relationship between the concentration of a chain transfer agent and the average molecular weight of the resulting polymer.

The use of this compound as a CTA introduces a specific functional group at the terminus of the polymer chain. The chain transfer reaction attaches the S-CH₂-CH₂-COO-isopropyl moiety to one end of the polymer. This ester end group can be particularly useful for subsequent polymer modification.

While the CTA directly introduces an ester group, these ester-terminated polymers can serve as precursors for creating polymers with carboxyl end groups. The terminal ester group can be converted into a carboxylic acid group (-COOH) through a post-polymerization hydrolysis reaction. researchgate.net This process is valuable for producing carboxyl-terminated polymers, which are important for applications such as adhesives, coatings, and for creating block copolymers where the carboxyl group can initiate further polymerization. The hydrolysis of ester-containing polymers, however, can affect the material's stability, particularly in basic conditions. nih.govresearchgate.net

In radical polymerization, this compound participates via a catalytic chain transfer mechanism where the thiol group mediates the process. A growing polymer radical abstracts the hydrogen from the thiol's S-H bond, which is relatively weak, thereby terminating the polymer's growth. The newly formed thiyl radical is highly reactive and readily adds to a monomer unit, starting a new polymer chain. ums.edu.my This efficient transfer and re-initiation cycle is characteristic of thiol-based CTAs.

In the synthesis of thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAAm), controlling molecular weight and end-group functionality is critical. Studies using the parent compound, 3-mercaptopropionic acid (MPA), as a CTA for the free radical polymerization of N-isopropylacrylamide (NIPAAm) demonstrate the effectiveness of this class of agents. The addition of MPA leads to the formation of carboxylated PNIPAAm. ums.edu.myresearchgate.net It was observed that as the concentration of the MPA chain transfer agent increased, the intensity of characteristic spectral bands in the resulting PNIPAAm decreased, indicating a reduction in bond strength within the polymer structure. researchgate.net

Furthermore, the presence and concentration of the CTA can influence the final properties of the polymer, such as its lower critical solution temperature (LCST), a key characteristic of PNIPAAm. ums.edu.myresearchgate.net By extension, this compound would be expected to exert similar control over the oligomerization of IPAAm, yielding ester-terminated oligomers whose properties can be tuned by varying the CTA-to-monomer ratio.

Telomerization is a specific type of polymerization where a chain transfer agent, known as a telogen, is used in relatively high concentrations to intentionally produce low-molecular-weight polymers, or oligomers, called telomers. These telomers have defined end-groups derived from the telogen.

This compound is an effective telogen for such processes. Its function is to regulate the degree of polymerization to produce short-chain polymers. researchgate.net The resulting telomers will possess a terminal isopropyl ester group, making them valuable as functional building blocks for the synthesis of more complex macromolecular structures.

The effectiveness of a CTA is often evaluated by its chain transfer constant (Cs), which is the ratio of the rate of chain transfer to the rate of propagation. Different thiol-based CTAs exhibit different efficiencies depending on their chemical structure and the monomer being polymerized.

Studies comparing various thiol-based CTAs in the emulsion polymerization of a styrene/butyl acrylate (B77674)/methacrylic acid system show significant differences in their ability to control molecular weight (Mn) and polydispersity (Mw/Mn).

| Chain Transfer Agent | Type | Mn | Mw | Mw/Mn |

| EHMP | Mercaptopropionate | 6,350 | 17,800 | 2.80 |

| MBMP | Mercaptopropionate | 4,900 | 22,700 | 4.63 |

| NDM | Mercaptan | 6,250 | 27,800 | 4.45 |

| TDM | Mercaptan | 6,530 | 18,400 | 2.82 |

| OTG | Thioglycolate | 6,360 | 26,100 | 4.10 |

| BMMP | Mercaptopropionate | 6,197 | 135,371 | 21.84 |

| STMP | Mercaptopropionate | 25,100 | 194,100 | 7.73 |

Data adapted from polymerization tests conducted by Sakai Chemical Industry Co., Ltd. researchgate.net All CTAs were added at 1.5 mol% relative to the monomer.

As shown in the table, mercaptopropionate esters like Ethylhexyl 3-mercaptopropionate (EHMP) and Methyl 3-mercaptopropionate (MBMP) are effective at reducing molecular weight. EHMP, for instance, provides a relatively narrow molecular weight distribution (low Mw/Mn), which is often desirable.

Furthermore, comparisons between ester-containing thiols (like mercaptopropionates) and ester-free alkyl thiols have highlighted differences in the properties of the resulting polymer networks. Networks formed with ester-free thiols can exhibit higher glass transition temperatures and enhanced hydrolytic stability, especially in basic conditions, because they lack the hydrolytically susceptible ester linkages present when using mercaptopropionate-based CTAs. nih.govresearchgate.net

Radical Oligomerization and Polymerization Mechanisms

Polymer Functionalization and Derivatization

Polymer functionalization involves the introduction of specific chemical groups onto a polymer chain to impart new properties or to prepare it for further reactions. This compound serves as a key agent in this process through various chemical strategies.

Grafting onto Polymer Backbones (e.g., Chitosan)

Grafting is a method used to attach side chains (grafts) of a different chemical nature onto a main polymer backbone. This process can significantly alter the physical and chemical properties of the parent polymer. While direct research on grafting this compound specifically onto chitosan (B1678972) is not extensively detailed in the provided results, the principles of thiol-based grafting are well-established. Thiol-ene click chemistry, for instance, allows for the efficient covalent attachment of thiol-containing molecules onto polymers with unsaturated groups. In a hypothetical application to a modified chitosan backbone containing ene functionalities, the thiol group of this compound would react with the double bonds, creating a stable thioether linkage and effectively grafting the isopropyl ester side chain onto the chitosan polymer.

Derivatization of Unsaturated Polymer Units

The derivatization of polymers containing unsaturated units (carbon-carbon double or triple bonds) is a common strategy for polymer modification. The thiol group of this compound can readily participate in addition reactions across these unsaturated sites. A notable example is the reaction with olefinically unsaturated carboxylates. This type of reaction, often a Michael addition, involves the nucleophilic attack of the thiolate anion on the β-carbon of an α,β-unsaturated carbonyl compound. A patent describes a method for preparing mercaptoesters by reacting hydrogen sulfide (B99878) with an olefinically unsaturated carboxylate of the general formula CR₂=CR(CR₂)ₚCO₂R′, where R′ can be an alkyl radical. google.com This same principle allows for the addition of a premade mercaptoester like isopropyl 3-mercaptopropionate to a polymer backbone containing similar unsaturated ester units, effectively incorporating the mercaptopropionate structure into the polymer.

Synthesis of Thiolated Polymer Derivatives

Creating polymers with pendant thiol groups is crucial for applications in drug delivery, mucoadhesion, and hydrogel formation. While this compound itself is used to add a protected thiol group (which can be later deprotected), its synthesis illustrates the fundamental reaction used to create thiolated polymers. The synthesis often involves the reaction of an acrylate-type monomer or polymer with a thiolating agent. For instance, the reaction of isopropyl acrylate with hydrogen sulfide would yield isopropyl 3-mercaptopropionate. This process highlights a key strategy for synthesizing thiolated derivatives where an unsaturated precursor polymer is treated with a thiol-containing compound.

Development of Temperature-Responsive Polymeric Systems

Temperature-responsive, or thermosensitive, polymers are a class of "smart" materials that undergo a significant, reversible change in their physical properties in response to temperature variations. These materials are of great interest for biomedical applications, including in situ gelling systems.

Synthesis of Thermosensitive Glycopolymers

Glycopolymers are polymers with pendant carbohydrate moieties. When combined with thermosensitive polymer backbones, they can exhibit unique biological recognition and phase transition behaviors. The synthesis of such complex architectures can involve the use of functional monomers or chain transfer agents that facilitate polymerization and introduce specific end-groups. Thiol-containing molecules like this compound are often employed as chain transfer agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique. By controlling the polymerization of thermosensitive monomers, such as N-isopropylacrylamide (NIPAAm), in the presence of a thiol agent, polymers with a defined molecular weight and a terminal thiol group (or a precursor) can be produced. This terminal group can then be used to attach glycan structures, leading to the formation of thermosensitive glycopolymers.

Engineering of Biodegradable In Situ Gelling Carriers

In situ gelling systems are materials that are administered as liquids and transform into a gel at the site of application, often triggered by physiological temperature. This property is highly desirable for creating injectable drug delivery depots. The development of such systems often relies on the cross-linking of polymer chains to form a hydrogel network.

Biodegradable polymers containing thermosensitive blocks and reactive terminal groups are key components. Thiol-functionalized polymers are particularly useful as they can form disulfide bonds through oxidation, creating covalent cross-links that lead to gelation. A common strategy involves synthesizing block copolymers with a thermosensitive block (like poly(N-isopropylacrylamide)) and a biodegradable block (like polylactide or polycaprolactone), which is then functionalized with a thiol group. The ester group of this compound is analogous to the ester linkages in many biodegradable polymers, and its thiol group represents the functionality needed for cross-linking. The gelation temperature and mechanical properties of the resulting hydrogel can be fine-tuned by adjusting the polymer concentration and the ratio of the hydrophilic and hydrophobic blocks.

Interactive Data Table: Research Findings

Below is a summary of relevant reactions and applications involving mercaptopropionate structures in polymer science.

| Application Area | Reactants/Components | Reaction Type | Resulting Structure/System |

| Derivatization of Unsaturated Units | Polymer with unsaturated carboxylate units, Isopropyl 3-mercaptopropionate | Thiol-ene addition (Michael Addition) | Polymer backbone with pendant isopropyl mercaptopropionate side chains |

| Synthesis of Thiolated Esters | Isopropyl acrylate, Hydrogen sulfide | Addition Reaction | This compound |

| Thermosensitive Polymers | N-isopropylacrylamide (NIPAAm), Thiol chain transfer agent | Controlled Radical Polymerization (e.g., RAFT) | Poly(N-isopropylacrylamide) with terminal thiol functionality |

| In Situ Gelling Systems | Thiol-functionalized thermosensitive block copolymers | Oxidative Cross-linking (Disulfide bond formation) | Biodegradable, thermosensitive hydrogel network |

Based on a comprehensive review of scientific literature, patents, and technical data, there is insufficient information available in publicly accessible sources to generate a detailed article on the specific applications of This compound in polymer science as outlined.

The requested topics are:

Role in Polymer Additives and Stabilizers

Polyvinyl Chloride (PVC) Stabilizers

Antioxidant Functionality in Polymer Stabilization

Cross-linking Agents in Polymer Network Formation

While the parent compound, 3-Mercaptopropionic Acid , and its other esters, such as Pentaerythritol Tetrakis(3-mercaptopropionate) and Trimethylolpropane Tris(3-mercaptopropionate) , are well-documented for these applications, there is a significant lack of specific data and research findings pertaining to the isopropyl ester derivative.

Searches for "Isopropyl 3-mercaptopropionate" or "this compound" in the context of PVC stabilization, polymer antioxidant activity, and cross-linking have not yielded the detailed research findings necessary to construct a scientifically accurate and informative article as per the specified requirements. The available references are generally limited to supplier listings or brief mentions in unrelated patents without elaboration on its role in polymer science.

Therefore, this article cannot be generated while adhering to the strict content and sourcing requirements of the request.

opropyl Ester” according to the provided outline. There is a lack of available scientific literature and research data specifically detailing the enzymatic studies and bioconjugation applications of this particular chemical compound.

Extensive searches for information regarding the substrate specificity of this compound for thiol dioxygenases, its enzyme kinetics, substrate binding modes, the role of active site residues in its recognition, and its enzymatic reaction intermediates did not yield any specific findings. Similarly, information on its application in bioconjugation and as a chemical biology linker is not present in the accessible research literature.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict and detailed outline requested.

Biochemical and Biomedical Research Applications

Bioconjugation and Chemical Biology Linker Applications

Functionalization of Biomolecules

Derivatives of 3-mercaptopropionic acid are utilized in the functionalization of biomolecules. For instance, S-Acetyl-3-mercaptopropionic acid-N-hydroxysuccinimide ester, a related compound, serves as a versatile linker in bioconjugation. chemimpex.com It facilitates the attachment of various functional groups to biomolecules such as proteins and antibodies. chemimpex.com This process can enhance the development of targeted therapies by enabling the selective modification of these biological macromolecules. chemimpex.com The ester functionality in these compounds can play a role in improving the properties of the resulting bioconjugates. chemimpex.com

Design of Proteolysis-Targeting Chimeras (PROTACs) as Linkers

A derivative, 3-Mercaptopropanyl-N-hydroxysuccinimide ester, is identified as an alkyl/ether-based PROTAC linker used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comglpbio.commedchemexpress.cn PROTACs are novel therapeutic modalities that consist of two distinct ligands connected by a linker. medchemexpress.comglpbio.com One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. medchemexpress.comglpbio.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the cell's own ubiquitin-proteasome system. medchemexpress.comglpbio.com The linker component, for which derivatives of 3-mercaptopropionic acid are suitable, is a critical element in the design of effective PROTACs. medchemexpress.comglpbio.combroadpharm.com

Table 1: Application of 3-Mercaptopropionic Acid Derivatives in PROTACs

| Derivative Name | Role in PROTACs | Mechanism of Action |

|---|---|---|

| 3-Mercaptopropanyl-N-hydroxysuccinimide ester | Alkyl/ether-based PROTAC linker | Connects a ligand for an E3 ubiquitin ligase and a ligand for the target protein, facilitating targeted protein degradation. medchemexpress.comglpbio.com |

Covalent Grafting to Biopolymers (e.g., Collagen)

While specific studies detailing the covalent grafting of 3-Mercaptopropionic Acid Isopropyl Ester to biopolymers like collagen are not prevalent in the reviewed literature, the parent compound, 3-mercaptopropionic acid, is known for its ability to modify surfaces and form self-assembled monolayers. atamankimya.comatamanchemicals.com This characteristic is fundamental to the functionalization of various materials, including those with biological relevance. The thiol group enables strong interaction with certain surfaces, and the carboxylic acid group provides a point for further chemical modification. atamankimya.com

Research in Advanced Drug Delivery Systems

The development of advanced drug delivery systems is a key area of pharmaceutical research, aiming to improve the therapeutic efficacy of drugs by enhancing their delivery to target sites and controlling their release.

Enhancement of Pharmaceutical Compound Properties (e.g., Solubility, Stability)

The esterification of a parent drug can significantly alter its physicochemical properties. For example, the formation of isopropyl esters of non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to be a viable strategy. nih.gov In a similar vein, S-Acetyl-3-mercaptopropionic acid-N-hydroxysuccinimide ester is employed in drug delivery formulations where its ester functionality is suggested to improve the solubility and stability of pharmaceutical compounds. chemimpex.com This modification can lead to more effective treatments. chemimpex.com Polymers incorporating functionalities from compounds like 3-mercaptopropionic acid can also be designed to enhance the aqueous solubility and stability of drugs. mdpi.com

Design of Ocular Drug Delivery Carriers

The design of effective ocular drug delivery systems is challenging due to the eye's natural protective barriers. mdpi.com Nanotechnology-based carriers, such as nanoparticles and nanomicelles, are being explored to overcome these hurdles, as they can control drug release and maintain therapeutic levels over extended periods. nih.govresearchgate.net The use of prodrugs, where a drug is chemically modified to improve its penetration through the cornea, is a common strategy. nih.gov Isopropyl esters of prostaglandin (B15479496) F2α analogues, such as latanoprost (B1674536) and travoprost, are successful examples of this approach, demonstrating increased corneal permeability. nih.gov These esters are hydrolyzed by corneal esterases to release the active drug. nih.gov While direct application of this compound in this context is not explicitly documented, the principle of using isopropyl esters to enhance ocular drug delivery is well-established. nih.gov

Materials Science and Nanotechnology Applications

Electronic Materials Precursor Applications

Semiconductor Material Synthesis

While extensive literature documents the use of 3-mercaptopropionic acid (3-MPA) as a stabilizer and capping agent in the synthesis of semiconductor nanocrystals like quantum dots, specific research detailing the use of its isopropyl ester is not prevalent. However, the fundamental chemical properties of the ester suggest a potential role. In the synthesis of chalcopyrite-type semiconductor nanocrystals (e.g., AgInS₂, CuInS₂), thiol-containing ligands are crucial for controlling particle growth, passivating surface defects, and ensuring colloidal stability. rsc.org The isopropyl ester of 3-mercaptopropionic acid could theoretically serve a similar function, with its thiol group binding to the nanocrystal surface. The bulkier isopropyl group, compared to the proton of the parent acid's carboxyl group, might influence solubility in different solvent systems and alter the kinetics of nanocrystal growth.

Optoelectronic Material Synthesis

The synthesis of materials for optoelectronic applications, such as light-emitting diodes and photovoltaic devices, often involves the use of high-quality semiconductor nanocrystals. mdpi.com The quality of these nanocrystals is heavily dependent on the surface chemistry, which is controlled by ligands. rsc.org 3-MPA is commonly used in the aqueous phase synthesis of quantum dots to render them water-soluble and biocompatible. Theoretically, 3-mercaptopropionic acid isopropyl ester could be employed in non-aqueous synthesis routes where its solubility characteristics might be more favorable. The ester group could potentially be hydrolyzed post-synthesis to a carboxylic acid, allowing for further functionalization or a change in the material's surface properties if required. However, dedicated studies confirming the use and advantages of the isopropyl ester for synthesizing optoelectronic materials are not widely available.

Corrosion Inhibition Mechanisms

Organic corrosion inhibitors function by adsorbing onto a metal's surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (e.g., oxygen reduction) reactions. mdpi.com The effectiveness of these inhibitors often depends on the presence of heteroatoms (like sulfur, nitrogen, oxygen) and π-electrons, which act as centers for adsorption.

The mechanism of corrosion inhibition by compounds related to this compound typically involves the following steps:

Adsorption: The inhibitor molecules move from the bulk solution to the metal surface.

Film Formation: The molecules adsorb onto the surface, displacing water and corrosive ions. This adsorption can be physical (physisorption), involving electrostatic forces, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor's heteroatoms and the metal's vacant d-orbitals. mdpi.com

Barrier Action: The resulting adsorbed layer acts as a physical barrier, blocking active sites for corrosion and preventing the diffusion of corrosive species to the metal surface. mdpi.com

For this compound, the sulfur atom in the thiol group would be the primary site for chemisorption onto a steel or copper surface. The presence of oxygen atoms in the ester group could also contribute to the adsorption process. While many organic sulfur compounds are known to be effective corrosion inhibitors, specific performance data and detailed mechanistic studies for the isopropyl ester are limited in published research. The inhibition efficiency would theoretically be influenced by factors such as its concentration, the pH of the corrosive medium, temperature, and the specific metal alloy being protected.

Below is a table summarizing the potential interaction sites of the molecule in the context of corrosion inhibition.

| Functional Group | Atom(s) Involved | Potential Role in Inhibition |

| Thiol (-SH) | Sulfur (S) | Primary center for strong chemisorption onto metal surfaces (e.g., iron, copper). |

| Ester (-COO-) | Oxygen (O) | Secondary sites for adsorption via lone pair electrons. |

| Isopropyl Group | Carbon/Hydrogen | Influences solubility, steric hindrance, and thickness of the protective film. |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Mercaptopropionic Acid Isopropyl Ester and for studying its behavior in chemical reactions. core.ac.uk ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. core.ac.uk

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the isopropyl group and the mercaptopropionate backbone. The methine proton of the isopropyl group would appear as a septet, while the two equivalent methyl groups would present as a doublet. The methylene (B1212753) protons (—CH₂—) adjacent to the sulfur and carbonyl groups would appear as distinct triplets.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, confirming the ester linkage and the positions of the functional groups. core.ac.uk In mechanistic studies, NMR can be used to monitor the progress of reactions, identify intermediates, and characterize final products by observing the appearance and disappearance of specific resonance signals over time. uva.nl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Isopropyl -CH(CH₃)₂ | ~4.9-5.1 (septet) | ~68-70 |

| Isopropyl -CH(CH ₃)₂ | ~1.2-1.3 (doublet) | ~21-22 |

| Carbonyl -C(=O)- | - | ~170-172 |

| Methylene -CH₂-S | ~2.8-3.0 (triplet) | ~20-22 |

| Methylene -CH₂-C(=O) | ~2.6-2.8 (triplet) | ~34-36 |

| Thiol -SH | ~1.6-1.8 (triplet) | - |

| Note: Predicted values are based on standard chemical shift ranges and data from similar structures like 3-Mercaptopropionic acid and other esters. Actual values may vary based on solvent and experimental conditions. |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Center Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as transition metal complexes. nih.govnih.govrsc.org The thiol group of this compound can coordinate to paramagnetic metal centers, making EPR an essential tool for characterizing the resulting complexes. researchgate.net

In the presence of nitric oxide (NO), the ester's thiol group can participate in the formation of iron-nitrosyl complexes. researchgate.netnih.gov When NO, an O₂ mimetic, binds to a substrate-bound iron center, it can form a paramagnetic {FeNO}⁷ species. nih.gov EPR spectroscopy is used to characterize these species, which are often intermediates in catalytic cycles. For instance, studies on the related 3-mercaptopropionic acid (3MPA) have shown that its binding to a nonheme iron enzyme, followed by treatment with nitric oxide, produces an S = 3/2 iron-nitrosyl site. nih.gov The resulting EPR spectrum is characterized by specific g-values (e.g., 4.06, 3.96, and 2.01), which provide insight into the electronic structure and geometry of the iron center. nih.gov This approach allows researchers to probe the coordination environment of the iron, confirming the involvement of the thiol ligand. nih.govresearchgate.netmit.edu

EPR spectroscopy can directly monitor the coordination of the thiol ligand to a metal center and determine the spin state of the resulting complex. nih.govresearchgate.net The parameters extracted from an EPR spectrum, such as the g-tensor and hyperfine coupling constants, are highly sensitive to the ligand field environment of the metal ion. nih.gov Changes in the EPR signal upon addition of this compound to a solution containing a paramagnetic metal ion can confirm binding. Furthermore, the technique can distinguish between different coordination modes (e.g., monodentate vs. bidentate) and spin states (e.g., high-spin vs. low-spin), which are critical for understanding the reactivity of the metal complex. nih.govresearchgate.net

Table 2: Example EPR Parameters for a 3MPA-Bound Iron-Nitrosyl Complex

| Parameter | Value | Interpretation |

| g-values | g_x = 4.06, g_y = 3.96, g_z = 2.01 | Consistent with a nearly axial S = 3/2 iron-nitrosyl site. nih.gov |

| Spin State (S) | 3/2 | Resulting from antiferromagnetic coupling between high-spin Fe(III) (S=5/2) and NO⁻ (S=1). nih.gov |

| Axial Zero Field Splitting (D) | 10 ± 2 cm⁻¹ | Confirms the signal arises from the ground |

| Source: Data derived from studies on (3MPA/NO)-bound Av3MDO. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Binding and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and accessible technique used to monitor chemical reactions and binding events in real-time. nih.gov While the ester itself may not have strong absorption in the visible region, its reaction to form colored products or its binding to a chromophoric species, such as a transition metal ion, can be readily followed. The formation of a metal-thiolate bond often results in a new charge-transfer band in the UV-Vis spectrum. By monitoring the change in absorbance at a specific wavelength over time, kinetic data for the binding or reaction can be obtained. This method is frequently used in conjunction with other techniques to gain a comprehensive understanding of reaction mechanisms. nih.govresearchgate.net

Mass Spectrometry (MS) for Product Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of molecular structures. For this compound, MS can confirm the compound's identity by matching its molecular ion peak to the calculated molecular weight. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition.

In research, MS is crucial for identifying reaction products. nih.gov For example, in a reaction involving the ester, MS can identify the masses of new species formed, while tandem MS (MS/MS) can provide structural information through the analysis of fragmentation patterns. nih.govnih.gov This is particularly useful in complex reaction mixtures or in mechanistic studies where transient intermediates may be trapped and analyzed. The technique can also be used for quantification, often coupled with a chromatographic separation method like HPLC. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. researchgate.net Due to the high reactivity of thiols, methods for analyzing compounds like this compound often involve a derivatization step to create a stable, detectable product. nih.govcolab.ws

A common strategy for the analysis of the related 3-mercaptopropionic acid (3-MPA) involves pre-column derivatization with a fluorescent tag, such as monobromobimane, followed by separation on a reverse-phase HPLC column and fluorescence detection. nih.govcolab.wssigmaaldrich.com This approach provides excellent sensitivity and selectivity. nih.gov Such a method could be adapted for the isopropyl ester, either directly or after hydrolysis to 3-MPA. The reliability of HPLC methods is confirmed through validation, assessing parameters like linearity, precision, and accuracy. nih.govcolab.ws This makes HPLC an essential tool for monitoring the purity of the ester and quantifying its consumption or the formation of products in various reaction systems. nih.gov

Table 3: Performance Characteristics of a Validated HPLC Method for 3-MPA Analysis

| Parameter | Value | Significance |

| Derivatizing Agent | Monobromobimane | Forms a stable, highly fluorescent derivative. nih.gov |

| Detection | Fluorescence | Provides high sensitivity. nih.gov |

| Detection Limit (LOD) | 4.3 nmolL⁻¹ | Allows for quantification of trace amounts. nih.govcolab.ws |

| Linearity (r) | >0.99 | Ensures a proportional response over a range of concentrations. nih.govcolab.ws |

| Intra-day Precision (% CV) | 2.68 - 7.01% | Demonstrates repeatability within the same day. nih.govcolab.ws |

| Inter-day Precision (% CV) | 4.86 - 12.5% | Demonstrates reproducibility across different days. nih.govcolab.ws |

| Recoveries | 97 - 105% | Indicates high accuracy of the method in complex matrices. nih.govcolab.ws |

| Source: Data from a validated method for 3-mercaptopropionic acid (3-MPA). nih.govcolab.ws |

X-ray Crystallography for Enzyme-Substrate Complex Structure Determination

X-ray crystallography stands as a powerful technique for determining the three-dimensional atomic structure of a molecule. While direct crystallographic data for this compound is not prominently available, the methodology's application can be understood from studies on structurally related enzyme-substrate complexes. For instance, research on 3-isopropylmalate dehydrogenase (IPMDH) from Thermus thermophilus has utilized this technique to explore its interaction with various substrates and cofactors. nih.govresearchgate.net

The process involves crystallizing the target enzyme in the presence of its substrate or an inhibitor. nih.gov These crystals are then exposed to a focused X-ray beam. The way the crystal diffracts the X-rays provides a pattern of spots, which can be mathematically reconstructed to generate a detailed electron density map of the molecule. This map reveals the precise arrangement of atoms and the nature of the bonds within the enzyme's active site. nih.gov

In the context of this compound, this technique could theoretically be used to visualize how the molecule binds within the active site of a target enzyme. Such an analysis would reveal:

The specific amino acid residues involved in binding.

The orientation of the ester and thiol groups within the active site.

Conformational changes in the enzyme upon substrate binding. researchgate.net

Studies on IPMDH have successfully revealed a significant domain motion between open and closed states of the enzyme, a critical aspect of its catalytic cycle. nih.govresearchgate.net This level of detail is what makes X-ray crystallography indispensable for understanding the structural basis of enzyme inhibition or catalysis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental analytical technique used for the qualitative identification of functional groups within a molecule. pressbooks.pub The method works by passing infrared radiation through a sample; specific wavelengths are absorbed by the molecule's bonds, causing them to vibrate at characteristic frequencies. pressbooks.pub This absorption pattern creates a unique spectral "fingerprint."

For this compound, an FTIR spectrum would display distinct absorption bands corresponding to its primary functional groups. While a spectrum for the specific isopropyl ester is not provided, data from its parent compound, 3-Mercaptopropionic Acid (3-MPA), and general spectroscopic principles allow for the prediction of its key spectral features. researchgate.netspectrabase.com

The analysis would focus on identifying vibrations associated with the ester and thiol moieties. The presence of amide I and amide II bands in protein analysis, for example, shows how FTIR can pinpoint specific functional groups. clemson.edu For the ester, the most prominent peak would be the carbonyl (C=O) stretch. The thiol (S-H) stretch, while typically weak, is also a key indicator.

Table 1: Predicted FTIR Spectral Data for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | ~1735 cm⁻¹ |

| Thiol (S-H) | Stretch | ~2550 cm⁻¹ (often weak) |

| C-O (Ester) | Stretch | ~1100-1300 cm⁻¹ |

Electrochemical Techniques for Oxidation Mechanism Studies

Electrochemical methods are vital for investigating the redox properties and oxidation mechanisms of sulfur-containing compounds. Studies on the parent compound, 3-Mercaptopropionic Acid (3-MPA), have employed techniques like differential pulse polarography and cyclic voltammetry to detail its electrochemical oxidation. researchgate.net These analyses provide insights into electron transfer processes and the formation of intermediates.

Differential pulse polarography (DPP) is a sensitive electroanalytical technique used to determine the concentration and redox potential of electroactive species. nih.govresearchgate.net In the investigation of 3-MPA, DPP was used to study its electrochemical oxidation mechanism. researchgate.net The research identified that the oxidation process is complex and involves multiple steps. researchgate.net

The study of 3-MPA's oxidation revealed a mechanism classified as EC2E type. researchgate.net This signifies a process involving an initial electron transfer (E), followed by a chemical reaction (C), which in this case is the dimerization of radicals, and then a second electron transfer step (E). researchgate.net

Table 2: Key Findings from DPP Analysis of 3-Mercaptopropionic Acid Oxidation

| Parameter | Finding | Source |

|---|---|---|

| Oxidation Mechanism | EC2E Type | researchgate.net |

| Chemical Step | Dimerization of RS• radicals | researchgate.net |

| Dimerization Rate Constant | 1.8 × 10³ mol⁻¹ dm³ s⁻¹ | researchgate.net |

Cyclic voltammetry (CV) is another powerful electrochemical technique for studying redox behavior. It involves scanning the potential of an electrode and measuring the resulting current. Research using CV to study 3-MPA has provided further confirmation of its oxidation pathway. researchgate.netresearchgate.net

The voltammograms of 3-MPA show two pairs of peaks, which corresponds to two distinct electron transfer events. researchgate.net This finding supports the EC2E mechanism proposed from DPP studies, where the second peak is associated with the oxidation of the disulfide product formed after the initial oxidation and dimerization. researchgate.net The stability of self-assembled monolayers of 3-MPA on gold electrodes can inhibit the formation of disulfides, resulting in the observation of only a single electron transfer in those specific conditions. researchgate.net

Table 3: Summary of Cyclic Voltammetry Findings for 3-Mercaptopropionic Acid

| Observation | Interpretation | Source |

|---|---|---|

| Two pairs of peaks in voltammogram | Corresponds to two electron transfers | researchgate.net |

| First Electron Transfer | Oxidation of the thiol group (RSH) to a radical (RS•) | researchgate.net |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Mercaptopropionic Acid (3-MPA) |

| 3-isopropylmalate |

| NAD⁺ |

| Hydrogen peroxide |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Mercaptopropionic Acid Isopropyl Ester, DFT calculations would provide fundamental insights into its molecular properties and reactivity. However, specific DFT studies focused solely on this ester are not readily found in current literature.

Modeling Substrate Binding and Coordination Modes

While DFT has been employed to model how the parent compound, 3-mercaptopropionic acid (3-MPA), binds to the active sites of enzymes, similar detailed models for this compound are not available. Such studies would theoretically model the ester's interaction with protein active sites, predicting binding energies and the geometry of coordination, but this research has not been published.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of transient intermediates are common applications of DFT. For related compounds like 3-MPA, quantum chemical methods have been used to analyze interaction energies during separation processes. acs.org However, specific studies detailing the reaction mechanisms, transition states, and intermediates involving this compound are not documented in the searched scientific literature.

Prediction of Spectroscopic Parameters (e.g., g-values using CASSCF/NEVPT2)

Advanced computational methods like Complete Active Space Self-Consistent Field (CASSCF) followed by N-Electron Valence State Perturbation Theory (NEVPT2) are used to predict complex spectroscopic parameters. While these methods are established for calculating properties like EPR g-values in metal-ligand complexes, no published studies were found that apply these techniques to predict the spectroscopic parameters of this compound.

Investigation of Adsorption Mechanisms on Surfaces

DFT is a key tool for investigating how molecules adsorb onto various material surfaces. Research has been conducted on the adsorption of the parent 3-MPA on surfaces like chalcopyrite to understand its inhibition mechanism. researchgate.net However, specific investigations into the adsorption behavior, binding energies, and surface interactions of this compound are not present in the available literature.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule ligand and a protein's active site. Despite its wide use in drug discovery and molecular biology, no specific molecular docking studies featuring this compound as the ligand of interest were identified in the reviewed literature.

Quantum Chemical Studies of Interfacial Phenomena

Quantum chemical studies are vital for understanding phenomena at interfaces, such as self-assembled monolayers (SAMs) on metal surfaces. Studies on 3-MPA have explored its ability to form SAMs on substrates like platinum. researchgate.net While these studies provide a framework, specific quantum chemical investigations detailing the interfacial behavior, electronic properties, and surface organization of this compound have not been reported.

常见问题

Q. What are the optimal synthetic methods for producing 3-mercaptopropionic acid isopropyl ester, and how do reaction conditions influence yield?

The ester can be synthesized via acid-catalyzed esterification using 3-mercaptopropionic acid and isopropyl alcohol. Key parameters include:

- Catalysts : Concentrated H₂SO₄ or p-toluenesulfonic acid (yields ~72% for isopropyl ester) .

- Solvents : Polar aprotic solvents like DMF or THF improve reaction efficiency .

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation . Post-synthesis purification via vacuum distillation is recommended to isolate the ester from unreacted acid/alcohol .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves (tested via EN374 standard) and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks due to its pungent odor .

- First Aid : Immediate rinsing with water for eye/skin exposure and consultation with poison control centers if ingested .

Q. How does this compound function in polymer chemistry applications?

The ester acts as a chain transfer agent in free-radical polymerizations (e.g., styrene/acrylate systems), controlling polymer molecular weight by terminating radical chains . Its thiol group enables post-polymerization modifications, such as epoxide crosslinking for OH-functional resins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity thresholds of 3-mercaptopropionic acid derivatives in microbial systems?

- Context-Specific Toxicity : While 3-mercaptopropionic acid inhibits Ralstonia eutropha growth at >0.1% (w/v), its ester derivatives may show reduced toxicity due to slower hydrolysis .

- Methodological Adjustments : Conduct dose-response assays under controlled pH and temperature to differentiate parent acid vs. ester effects .

Q. What advanced analytical techniques are recommended for characterizing this compound in complex mixtures?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify the ester via retention time (~8.8 min) and isotope patterns (e.g., 3MP-methyl ester) .

- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm esterification by tracking shifts in carboxylic acid (-COOH) to ester (-COO-) peaks .

Q. How does the thermal stability of this compound compare to its parent acid, and what implications does this have for material design?

- Enhanced Stability : The ester exhibits greater thermal stability (decomposition >150°C) than 3-mercaptopropionic acid, making it suitable for high-temperature polymer processing .

- Application Example : Use in PVC stabilizers or epoxy resins where heat resistance is critical .

Q. What role does this compound play in biochemical pathway modulation?

- Enzyme Inhibition : The thiol group can reversibly inhibit cysteine-dependent enzymes (e.g., proteases) via disulfide bond formation .

- Case Study : In R. eutropha, the ester is incorporated into polyhydroxyalkanoates (PHAs), altering polymer elasticity and biodegradability .

Methodological Considerations

Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in ester synthesis?

- Process Controls : Monitor reaction progress via FT-IR to track the disappearance of -SH (2,550 cm) and -COOH (3,000 cm) peaks .

- Quality Assurance : Validate purity via HPLC (>98% by GC) and adjust catalyst ratios (e.g., H₂SO₄:alcohol = 1:2) to improve reproducibility .

Q. What strategies are effective for analyzing the ester’s reactivity in multi-component systems (e.g., polymer blends or biological matrices)?

- Competitive Reactivity Assays : Use fluorescent thiol probes (e.g., Ellman’s reagent) to quantify free -SH groups post-reaction .

- Computational Modeling : Apply density functional theory (DFT) to predict ester hydrolysis rates and interaction energies with target biomolecules .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in the literature regarding the ester’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。